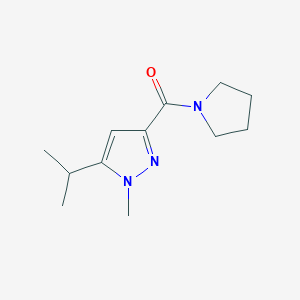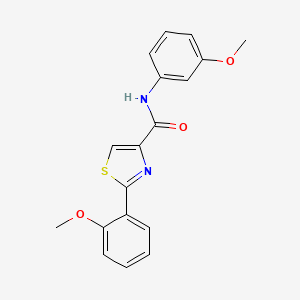
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the pyrazole-carboxamide family and has shown great potential in the treatment of various diseases.
作用機序
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide acts as a competitive inhibitor of several kinases. It binds to the ATP-binding site of these kinases and prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, this compound disrupts several signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by disrupting several signaling pathways. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in lab experiments is its potency and selectivity. It has been shown to be a potent inhibitor of several kinases, making it a valuable tool in studying the role of these kinases in disease progression. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another potential application is in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory effects, which could make it a valuable tool in the treatment of diseases such as rheumatoid arthritis. Finally, this compound could be further studied as a tool compound to study the role of various kinases in disease progression.
合成法
The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide involves several steps. The first step is the synthesis of 3,4-difluoroaniline, which is then reacted with 2,5-dimethylpyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then reacted with thionyl chloride to form the final product, this compound. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and SRC. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been used as a tool compound to study the role of various kinases in disease progression.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-5-11(17(2)16-7)12(18)15-8-3-4-9(13)10(14)6-8/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBJWHQRAXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)

![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)






![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)



![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)